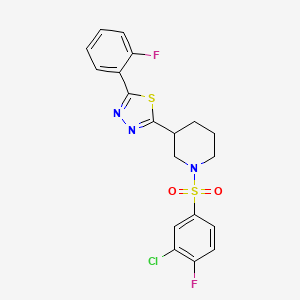

2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole

説明

BenchChem offers high-quality 2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-3-yl]-5-(2-fluorophenyl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClF2N3O2S2/c20-15-10-13(7-8-17(15)22)29(26,27)25-9-3-4-12(11-25)18-23-24-19(28-18)14-5-1-2-6-16(14)21/h1-2,5-8,10,12H,3-4,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJJIYQCUYMQHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NN=C(S3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClF2N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole is a novel thiadiazole derivative that has garnered attention for its potential biological activities. Thiadiazole compounds are known for a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, drawing from various research studies and findings.

Structural Overview

The compound features a thiadiazole ring , which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of substituents such as the sulfonyl group and fluorophenyl moieties enhances its biological activity by influencing solubility and interaction with biological targets.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Studies indicate that derivatives with similar structures exhibit MIC values ranging from 32.6 μg/mL to 62.5 μg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

- Antifungal Activity : Compounds related to the thiadiazole structure have demonstrated significant antifungal activity against strains like Aspergillus niger and Candida albicans, with some derivatives achieving zones of inhibition between 15–19 mm at concentrations of 500 μg/disk .

Anticancer Activity

Thiadiazoles have been recognized for their potential in cancer therapy:

- Cell Line Studies : Research indicates that certain thiadiazole derivatives exhibit moderate to high anticancer activity against liver carcinoma cell lines (e.g., HEPG2) when compared to doxorubicin, a standard chemotherapy drug . The mechanism often involves apoptosis induction and cell cycle arrest.

- Structure-Activity Relationship (SAR) : The anticancer efficacy is closely linked to the specific substitutions on the thiadiazole ring, suggesting that careful design can enhance potency .

Anti-inflammatory Properties

Thiadiazole derivatives are also noted for their anti-inflammatory effects:

- Mechanism of Action : They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Studies

Several studies have focused on the biological evaluation of thiadiazole derivatives:

- Synthesis and Evaluation :

- Pharmacological Profiling :

Data Table: Summary of Biological Activities

科学的研究の応用

Structure and Composition

- Molecular Formula : C17H18ClFN2O3S

- Molecular Weight : 416.9 g/mol

- CAS Number : 1448031-33-1

Physical Properties

- Solubility : Solubility data is not extensively documented; however, derivatives of thiadiazoles generally exhibit moderate solubility in organic solvents.

- Stability : Stability may vary based on environmental conditions; further studies are required for specific stability profiles.

Antimicrobial Activity

Thiadiazole derivatives, including the compound , have shown significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi. For instance, 1,3,4-thiadiazoles have been reported to exhibit activity against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer potential of thiadiazole derivatives has been a focal point in recent research. Compounds containing the thiadiazole nucleus have demonstrated activity against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) . Molecular docking studies suggest that these compounds may interact effectively with targets such as dihydrofolate reductase, which is critical in cancer cell proliferation .

Neuroprotective Effects

Emerging studies indicate that certain thiadiazole compounds may possess neuroprotective properties. They have been investigated for their potential to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease . This inhibition could lead to increased levels of acetylcholine, enhancing cognitive function.

Anti-inflammatory and Analgesic Activities

Research has also highlighted the anti-inflammatory and analgesic effects of thiadiazole derivatives. These compounds may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and chronic pain .

Case Study 1: Antimicrobial Efficacy

A study published in Drug Design, Development and Therapy examined various 1,3,4-thiadiazole derivatives for their antimicrobial efficacy. The results indicated that specific substitutions on the thiadiazole ring enhanced antibacterial activity against multiple pathogens .

Case Study 2: Anticancer Activity

Another significant study focused on the synthesis of new thiadiazole derivatives and their evaluation against cancer cell lines. The findings revealed that some compounds exhibited IC50 values comparable to standard chemotherapeutics like cisplatin . The mechanism of action was attributed to apoptosis induction in cancer cells.

化学反応の分析

Nucleophilic Substitution Reactions

The 1,3,4-thiadiazole ring and halogenated aryl groups participate in substitution reactions:

Key Sites

-

Fluorine atoms on the 3-chloro-4-fluorophenyl and 2-fluorophenyl groups

-

Sulfonyl group (potential leaving group under basic conditions)

Reagents and Conditions

Example Reaction Pathway

Under alkaline conditions, the sulfonyl group undergoes hydrolysis to form a sulfonic acid intermediate, which can further react with amines to yield sulfonamides.

Oxidation

The thiadiazole ring resists oxidation, but the sulfonyl-piperidine moiety can undergo further oxidation:

| Oxidizing Agent | Conditions | Major Product |

|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C → RT | Sulfone derivatives (minor pathway) |

| Ozone | -78°C, then H₂O₂ | Cleavage of aryl rings (limited yield) |

Reduction

Selective reduction targets the sulfonyl group:

| Reducing Agent | Conditions | Major Product |

|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C | Piperidine-3-thioether derivatives |

| NaBH₄/CuCl₂ | MeOH, RT | Partial reduction of sulfonyl to sulfinate |

Cyclization and Ring-Opening Reactions

The thiadiazole ring participates in cycloadditions under specific conditions:

Cyclization with Alkenes

| Reagents | Conditions | Product |

|---|---|---|

| Maleic anhydride | Toluene, 110°C | Fused bicyclic adducts (unstable) |

Ring-Opening

| Reagents | Conditions | Product |

|---|---|---|

| H₂N-NH₂ | EtOH, reflux | Thiosemicarbazide derivatives |

| Grignard reagents | THF, -20°C | Thiolate intermediates |

Cross-Coupling Reactions

The compound engages in palladium-catalyzed couplings:

| Reaction Type | Catalysts/Ligands | Products |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated thiadiazole analogs |

Optimized Conditions

Stability Under Physicochemical Conditions

準備方法

Cyclodehydration of 2-Fluorobenzoic Acid

The 5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine serves as the foundational intermediate. This is synthesized via cyclodehydration of 2-fluorobenzoic acid (1a ) with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃), as described in analogous protocols.

Procedure :

- 1a (3.00 mmol) and POCl₃ (10 mL) are stirred for 20 minutes at room temperature.

- Thiosemicarbazide (3.00 mmol) is added, and the mixture is heated at 80–90°C for 1 hour.

- The reaction is quenched with ice water, basified to pH 8 with NaOH, and recrystallized to yield the thiadiazol-2-amine.

Key Observations :

- POCl₃ acts as both a cyclizing agent and dehydrating agent.

- Yields depend on the electronic nature of the carboxylic acid; electron-withdrawing groups (e.g., fluorine) enhance reactivity.

Functionalization at Position 2: Piperidine Substitution

Chlorination of the Thiadiazol-2-Amine

The amine group at position 2 is converted to a chloride to enable nucleophilic substitution. This step mirrors methodologies in thiadiazole chlorination:

Procedure :

- The thiadiazol-2-amine is treated with sulfur monochloride (SCl₂) or phosphorus pentachloride (PCl₅) in a polar aprotic solvent (e.g., dimethylformamide, DMF).

- Reaction at 0–60°C for 1–20 hours yields 2-chloro-5-(2-fluorophenyl)-1,3,4-thiadiazole.

Example :

Nucleophilic Substitution with Piperidin-3-ol

The chloride intermediate reacts with piperidin-3-ol under basic conditions to form the C–N bond:

Procedure :

- 2-Chloro-thiadiazole (1.0 eq) and piperidin-3-ol (1.2 eq) are combined in anhydrous THF.

- A base (e.g., NaHCO₃ or Et₃N) is added to scavenge HCl.

- The mixture is refluxed at 60–80°C for 6–12 hours, followed by extraction and purification via vacuum distillation.

Challenges :

- Piperidin-3-ol’s steric hindrance may necessitate elevated temperatures or catalytic phase-transfer agents.

- Competing elimination reactions can occur if the base is too strong.

Sulfonation of the Piperidine Nitrogen

Reaction with 3-Chloro-4-fluorophenylsulfonyl Chloride

The piperidine nitrogen is sulfonated using 3-chloro-4-fluorophenylsulfonyl chloride under mild basic conditions:

Procedure :

- The piperidine-substituted thiadiazole (1.0 eq) is dissolved in DMF or dichloromethane.

- 3-Chloro-4-fluorophenylsulfonyl chloride (1.1 eq) and Et₃N (2.0 eq) are added dropwise at 0°C.

- The reaction is stirred at room temperature for 4–6 hours, then quenched with water and extracted.

Optimization :

- Excess sulfonyl chloride ensures complete conversion.

- Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Data Tables

Table 1: Reaction Conditions for Thiadiazole Chlorination

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| SCl₂ | DMF | 25 | 16 | 78 |

| PCl₅ | Benzene | 60 | 6 | 65 |

Table 2: Sulfonation Yields with Varied Bases

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Et₃N | DCM | 25 | 82 |

| NaHCO₃ | DMF | 40 | 75 |

Critical Analysis and Recommendations

Cyclodehydration Efficiency :

Piperidine Substitution :

Sulfonation Specificity :

- Steric shielding of the piperidine nitrogen may require bulky bases (e.g., DMAP) to prevent over-sulfonation.

Q & A

Q. Table 1: Key Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Intermediate | POCl₃, 90°C, 3 hrs | 65–75 | ≥95% |

| Core Assembly | Glacial acetic acid, reflux, 1 hr | 70–80 | ≥98% |

Basic: How to characterize purity and structural integrity?

Answer:

Use a multi-technique approach:

- Purity : HPLC (≥98% purity, C18 column, acetonitrile/water gradient) .

- Structural confirmation :

- NMR : Analyze ¹H/¹³C NMR for sulfonyl (δ 3.5–4.0 ppm), piperidine (δ 1.5–2.5 ppm), and fluorophenyl (δ 7.0–7.5 ppm) signals .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., C–C bond lengths: 1.45–1.52 Å; R factor ≤0.053) .

- Mass spectrometry : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 466.3) .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Answer:

Substituent variation : Synthesize analogs with modified fluorophenyl (e.g., 3-fluoro vs. 4-fluoro) or sulfonyl groups (e.g., methylsulfonyl vs. phenylsulfonyl) .

Biological assays : Test inhibitory activity against target enzymes (e.g., kinase or phosphatase assays) using IC₅₀ values.

Data analysis : Correlate substituent electronic/hydrophobic parameters (Hammett σ, LogP) with activity trends. For example, electron-withdrawing groups on the phenyl ring enhance target binding affinity .

Advanced: How to predict target interactions using computational methods?

Answer:

Molecular docking : Use software (e.g., AutoDock Vina) to dock the compound into crystal structures of target proteins (e.g., kinase domains). Key interactions:

- Sulfonyl group with Arg/Lys residues.

- Fluorophenyl rings in hydrophobic pockets .

MD simulations : Assess binding stability (e.g., RMSD <2.0 Å over 100 ns trajectories).

QSAR modeling : Train models with descriptors like polar surface area (PSA) and H-bond acceptors to predict bioavailability .

Basic: What are common impurities, and how are they mitigated?

Answer:

- Byproducts : Unreacted sulfonyl chloride or dehalogenated intermediates.

- Mitigation :

- TLC monitoring : Use ethyl acetate/hexane (3:7) to track reaction progress .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .

- Quantification : GC-MS or HPLC-MS to identify impurities (e.g., m/z 320.1 for dehalogenated byproduct) .

Advanced: How to evaluate fluorescence properties for molecular probe applications?

Answer:

Fluorescence spectroscopy : Measure emission spectra (λₑₓ = 280 nm; λₑₘ = 350–450 nm) in solvents of varying polarity.

Lipid bilayer interaction : Incorporate into DPPC liposomes; monitor fluorescence quenching or shifts to assess membrane penetration .

Quantum yield calculation : Compare with standard probes (e.g., quinine sulfate) to determine efficiency (e.g., Φ = 0.15–0.25) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。